

# Etacept (Etanercept Biosimilar) vs. Enbrel®: A Comparative Efficacy Guide

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## Compound of Interest

Compound Name: *Indisan*

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This guide provides a comparative overview of Etacept, a biosimilar of etanercept developed by Cipla in India, and its reference product, Enbrel®, for the treatment of moderate to severe active rheumatoid arthritis. The information is intended for researchers, scientists, and drug development professionals to offer insights into the efficacy, mechanism of action, and the experimental basis for the evaluation of this biosimilar.

**Disclaimer:** Direct head-to-head comparative clinical trial data for Etacept versus Enbrel® is not publicly available. The following comparison is based on data from a single-arm clinical study of Etacept in an Indian patient population and established data for Enbrel® from separate clinical trials. Therefore, the presented data should be interpreted with caution due to the inherent limitations of comparing results from different studies.

## Data Presentation: Efficacy in Rheumatoid Arthritis

The following table summarizes the clinical efficacy of Etacept in Indian patients with moderate to severe active rheumatoid arthritis who had an inadequate response to Disease-Modifying Antirheumatic Drugs (DMARDs).<sup>[1]</sup> For a comparative perspective, representative efficacy data for Enbrel® from a pivotal clinical trial in a similar patient population is also presented.

Efficacy Endpoint	Etacept (25 mg twice weekly)[1]	Enbrel® (25 mg twice weekly)
American College of Rheumatology 20 (ACR20) Response		
Week 2	15.31%	Data not available
Week 6	27.55%	Data not available
Week 12	57.14%	~59%
Week 24	75.51%	~62%

## Experimental Protocols

### Etacept: Open-Label, Non-Comparative Study in Indian Patients[1]

This study was designed as an open-label, prospective, non-comparative, multicenter trial to evaluate the efficacy and safety of Etacept in patients with moderate to severe active rheumatoid arthritis.

- Patient Population: The study enrolled adult patients diagnosed with moderate to severe active rheumatoid arthritis who had shown an inadequate response to one or more DMARDs.
- Treatment Regimen: Eligible patients received Etacept at a dose of 25 mg administered subcutaneously twice weekly for a duration of 24 weeks.
- Efficacy Assessment: The primary efficacy endpoint was the proportion of patients achieving an American College of Rheumatology 20 (ACR20) response at various time points throughout the study (2, 6, 12, 18, and 24 weeks).
- Safety Assessment: Safety was monitored through the recording of all adverse events, with a focus on injection site reactions and the incidence of tuberculosis.

## Standard Treatment (Enbrel®): Representative Phase III Clinical Trial Protocol

For reference, a typical Phase III clinical trial for the approval of etanercept (Enbrel®) in rheumatoid arthritis would follow a randomized, double-blind, placebo-controlled design.

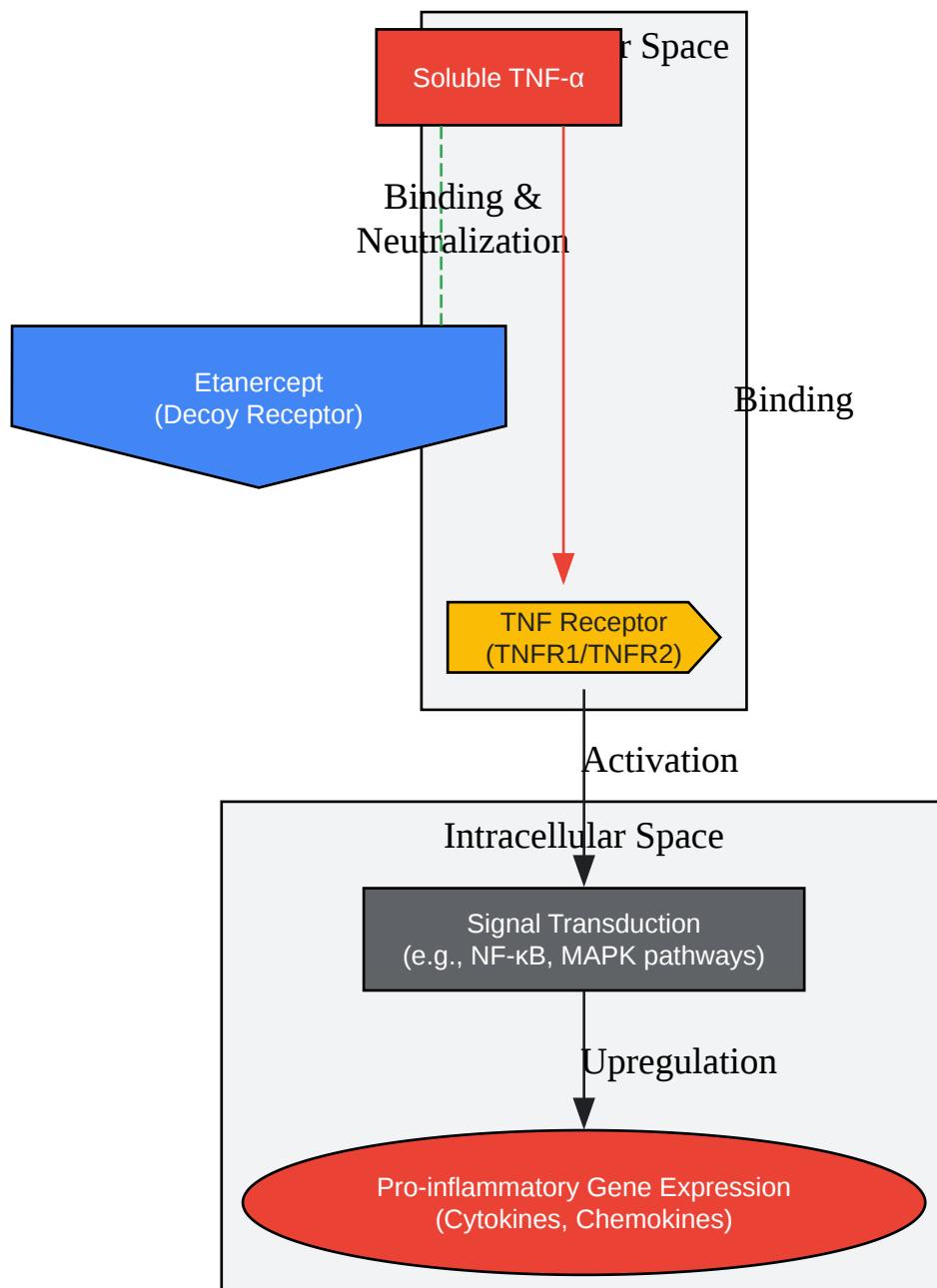
- Patient Population: Patients with active rheumatoid arthritis who have had an inadequate response to methotrexate.
- Study Arms:
  - Etanercept (25 mg or 50 mg) administered subcutaneously once or twice weekly in combination with methotrexate.
  - Placebo in combination with methotrexate.
- Primary Efficacy Endpoints:
  - Proportion of patients achieving ACR20 response at 24 or 52 weeks.
  - Change from baseline in the Disease Activity Score 28 (DAS28).
- Secondary Efficacy Endpoints:
  - Proportion of patients achieving ACR50 and ACR70 responses.
  - Radiographic progression assessed by changes in the modified Total Sharp Score (mTSS).
- Safety Assessment: Comprehensive monitoring of adverse events, serious adverse events, and immunogenicity.

## Mandatory Visualization

### Mechanism of Action of Etanercept

Etanercept is a dimeric fusion protein that functions as a competitive inhibitor of Tumor Necrosis Factor-alpha (TNF- $\alpha$ ).<sup>[2][3][4]</sup> By binding to soluble TNF- $\alpha$ , it prevents this pro-

inflammatory cytokine from interacting with its receptors (TNFR1 and TNFR2) on the cell surface.[2][3][4] This blockade disrupts the downstream inflammatory cascade, leading to a reduction in inflammation and joint damage in autoimmune diseases like rheumatoid arthritis.[2][3]



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Caption: Etanercept acts as a decoy receptor, binding to TNF- $\alpha$  and preventing its pro-inflammatory signaling.

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## References

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